Hexyl 2-aminoacetate Hydrochloride
Overview
Description
Hexyl 2-aminoacetate Hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of amino acids and esters, combining the properties of both functional groups. This compound is often used in various chemical and biological applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 2-aminoacetate Hydrochloride can be synthesized through the esterification of hexanol with glycine, followed by the conversion of the resulting ester to its hydrochloride salt. The reaction typically involves the following steps:
Esterification: Hexanol reacts with glycine in the presence of a strong acid catalyst, such as sulfuric acid, to form hexyl 2-aminoacetate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of hexanol and glycine are reacted in industrial reactors with sulfuric acid as a catalyst.
Purification: The resulting ester is purified through distillation or crystallization.
Hydrochloride Conversion: The purified ester is then converted to its hydrochloride salt using hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: Hexyl 2-aminoacetate Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanol and glycine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the compound with a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base like sodium hydroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in organic solvents like dichloromethane.
Major Products Formed:
Hydrolysis: Hexanol and glycine.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Scientific Research Applications
Hexyl 2-aminoacetate Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for amino acid derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Hexyl 2-aminoacetate Hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active components. These interactions can affect biochemical pathways and cellular processes, making the compound useful in various applications.
Comparison with Similar Compounds
Hexyl 2-aminoacetate Hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-aminoacetate Hydrochloride: Similar structure but with an ethyl group instead of a hexyl group, leading to different physical and chemical properties.
Methyl 2-aminoacetate Hydrochloride: Contains a methyl group, making it more volatile and less hydrophobic compared to this compound.
Butyl 2-aminoacetate Hydrochloride: Has a butyl group, offering intermediate properties between ethyl and hexyl derivatives.
The uniqueness of this compound lies in its longer hexyl chain, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
hexyl 2-aminoacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-5-6-11-8(10)7-9;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGQRFWBWZCMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374706 | |
Record name | Hexyl 2-aminoacetate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75980-28-8 | |
Record name | Hexyl 2-aminoacetate Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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